NU-7163

Beschreibung

Eigenschaften

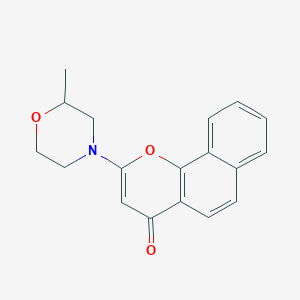

Molekularformel |

C18H17NO3 |

|---|---|

Molekulargewicht |

295.3 g/mol |

IUPAC-Name |

2-(2-methylmorpholin-4-yl)benzo[h]chromen-4-one |

InChI |

InChI=1S/C18H17NO3/c1-12-11-19(8-9-21-12)17-10-16(20)15-7-6-13-4-2-3-5-14(13)18(15)22-17/h2-7,10,12H,8-9,11H2,1H3 |

InChI-Schlüssel |

RFWCIJWQGHFULK-UHFFFAOYSA-N |

SMILES |

CC1CN(CCO1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3 |

Kanonische SMILES |

CC1CN(CCO1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-(2-methylmorpholin-4-yl)benzo(h)chromen-4-one NU 7163 NU-7163 NU7163 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

NU-7441: A Technical Guide to its Mechanism of Action in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of NU-7441, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). By elucidating its role in the critical DNA double-strand break repair pathway of non-homologous end joining (NHEJ), this document serves as a comprehensive resource for professionals in the fields of oncology, radiation biology, and drug development.

Core Mechanism of Action: Inhibition of DNA-PK and the NHEJ Pathway

DNA double-strand breaks (DSBs) represent one of the most cytotoxic forms of DNA damage. The non-homologous end joining (NHEJ) pathway is the primary mechanism for repairing these breaks. A key enzyme in this pathway is the DNA-dependent protein kinase (DNA-PK), which is composed of the catalytic subunit DNA-PKcs and the Ku70/80 heterodimer. Upon a DSB, the Ku70/80 heterodimer rapidly binds to the broken DNA ends and recruits DNA-PKcs. This leads to the activation of the kinase function of DNA-PKcs, which then phosphorylates downstream targets to facilitate the ligation of the broken ends.

NU-7441, also known as KU-57788, is a small molecule inhibitor that potently and selectively targets the ATP-binding site of the DNA-PKcs, thereby preventing its kinase activity. By inhibiting DNA-PK, NU-7441 effectively blocks the NHEJ pathway. This disruption of a major DNA repair mechanism leads to the accumulation of unrepaired DSBs, which can trigger cell cycle arrest and ultimately lead to apoptosis. This makes cancer cells, which often have a high reliance on specific DNA repair pathways, particularly vulnerable to the effects of NU-7441, especially when combined with DNA-damaging agents like radiotherapy and certain chemotherapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of NU-7441.

| Target | IC50 | Assay Type |

| DNA-PK | 14 nM | Cell-free assay |

| mTOR | 1.7 µM | Cell-free assay |

| PI3K | 5 µM | Cell-free assay |

Table 1: In Vitro Inhibitory Activity of NU-7441. This table showcases the high potency and selectivity of NU-7441 for DNA-PK compared to other related kinases.[1][2]

| Cell Line | Treatment | Effect |

| SW620 (colon cancer) | Etoposide + NU-7441 | 1.8 to 12-fold enhancement of cytotoxicity |

| LoVo (colon cancer) | Ionizing Radiation + NU-7441 | 3-fold sensitization |

| MCF-7, MDA-MB-231, T47D (breast cancer) | Ionizing Radiation + NU-7441 | 4 to 12-fold sensitization |

| MCF-7, MDA-MB-231, T47D (breast cancer) | Doxorubicin + NU-7441 | 3 to 13-fold sensitization |

| A549, H1299 (non-small cell lung cancer) | X-rays + 0.3 µM NU-7441 | Sensitizer enhancement ratios (SER) of 1.77 and 1.94 |

| A549, H1299 (non-small cell lung cancer) | Carbon ions + 0.3 µM NU-7441 | SERs of 1.55 and 1.58 |

Table 2: Synergistic Effects of NU-7441 with Chemotherapy and Radiotherapy. This table illustrates the potentiation of conventional cancer treatments by NU-7441 in various cancer cell lines.[3][4][5]

| Cell Line | Treatment | Effect on Cell Cycle |

| SW620 (p53 mutant) | Etoposide/Doxorubicin/IR + NU-7441 | Increased G2-M arrest |

| LoVo (p53 wild-type) | Etoposide/Doxorubicin/IR + NU-7441 | Increased G2-M arrest |

| HepG2 (liver cancer) | Radiation + NU-7441 | G2/M phase arrest |

Table 3: Effects of NU-7441 on Cell Cycle Progression. This table highlights the impact of NU-7441 on cell cycle checkpoints, particularly leading to an accumulation of cells in the G2/M phase following DNA damage.[3][6]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Detailed Methodologies for Key Experiments

A thorough investigation of NU-7441's effects relies on a combination of established molecular and cellular biology techniques. Below are detailed protocols for key experiments cited in the literature.

Clonogenic Survival Assay

This assay is the gold standard for determining the cytotoxic and cytostatic effects of a compound and its ability to sensitize cells to radiation or chemotherapy.

-

Cell Seeding: Cancer cells are harvested during their exponential growth phase, counted, and seeded into 6-well plates at a density that will result in approximately 50-100 colonies per well after treatment. The seeding density will vary depending on the cell line and the expected toxicity of the treatment.

-

Treatment: After allowing the cells to adhere overnight, they are treated with NU-7441 (at various concentrations), the DNA-damaging agent (e.g., a dose-response of ionizing radiation or a fixed concentration of a chemotherapeutic agent), or a combination of both. For radiosensitization studies, NU-7441 is typically added 1 hour before irradiation and may be left in the media for a specified period (e.g., 24 hours) post-irradiation.

-

Incubation: Following treatment, the media is replaced with fresh, drug-free media, and the plates are incubated for 10-14 days to allow for colony formation.

-

Staining and Counting: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet. Colonies containing at least 50 cells are counted.

-

Data Analysis: The surviving fraction for each treatment group is calculated by normalizing the number of colonies to the plating efficiency of the untreated control. Dose-enhancement ratios can then be calculated to quantify the sensitizing effect of NU-7441.

Western Blotting for DNA Damage and Repair Markers

Western blotting is used to assess the levels and phosphorylation status of key proteins in the DNA damage response pathway.

-

Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against target proteins such as phospho-DNA-PKcs (S2056), γH2AX, and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to the loading control.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is employed to determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M).

-

Cell Preparation: After treatment, both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing gently.

-

Staining: The fixed cells are washed and then stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide or DAPI) and RNase A to ensure that only DNA is stained.

-

Data Acquisition: The DNA content of the cells is measured using a flow cytometer.

-

Data Analysis: The resulting histograms are analyzed using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Immunofluorescence for γH2AX Foci

This technique allows for the direct visualization and quantification of DNA double-strand breaks within individual cells.

-

Cell Culture and Treatment: Cells are grown on coverslips and treated as described for the other assays.

-

Fixation and Permeabilization: At various time points after treatment, the cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100 in PBS.

-

Immunostaining: The cells are blocked and then incubated with a primary antibody against γH2AX. After washing, a fluorescently labeled secondary antibody is applied. The nuclei are counterstained with DAPI.

-

Imaging: The coverslips are mounted on slides, and images are captured using a fluorescence microscope.

-

Analysis: The number of γH2AX foci per nucleus is counted either manually or using automated image analysis software. A significant increase in the number and persistence of γH2AX foci in the NU-7441 treated groups indicates an inhibition of DSB repair.[3][6]

Conclusion

NU-7441 is a powerful and specific inhibitor of DNA-PK, a critical component of the NHEJ pathway for repairing DNA double-strand breaks. Its mechanism of action, centered on the blockade of this repair pathway, leads to the accumulation of cytotoxic DNA lesions, cell cycle arrest, and ultimately, apoptosis. The synergistic effect of NU-7441 with DNA-damaging agents like radiotherapy and chemotherapy has been robustly demonstrated across a range of cancer cell lines. The experimental protocols detailed herein provide a solid foundation for researchers to further investigate the therapeutic potential of NU-7441 and other DNA-PK inhibitors in the development of novel cancer therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. NU 7441 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Nontoxic concentration of DNA‐PK inhibitor NU7441 radio‐sensitizes lung tumor cells with little effect on double strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin | Semantic Scholar [semanticscholar.org]

- 6. NU7441 Enhances the Radiosensitivity of Liver Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Target of NU-7441: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the cellular target and mechanism of action of NU-7441 (also known as KU-57788), a potent and selective small molecule inhibitor. Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions of NU-7441, its impact on cellular signaling pathways, and the experimental methodologies used for its characterization.

The Primary Cellular Target: DNA-Dependent Protein Kinase (DNA-PK)

The primary cellular target of NU-7441 is the catalytic subunit of the DNA-dependent protein kinase (DNA-PKcs).[1][2][3] DNA-PK is a serine/threonine protein kinase that plays a critical role in the non-homologous end joining (NHEJ) pathway, the main mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][4][5] These breaks are among the most cytotoxic forms of DNA damage and can be induced by ionizing radiation and certain chemotherapeutic agents, such as topoisomerase inhibitors.[1][6]

DNA-PK is a holoenzyme composed of the large catalytic subunit, DNA-PKcs, and the Ku70/80 heterodimer.[4][5] The Ku70/80 heterodimer recognizes and binds to the broken ends of DNA, which then recruits and activates DNA-PKcs.[1][4] Once activated, DNA-PKcs phosphorylates a range of downstream targets, including itself (autophosphorylation), to facilitate the processing and ligation of the broken DNA ends, thus completing the repair process.[1][7]

Mechanism of Action of NU-7441

NU-7441 functions as an ATP-competitive inhibitor of DNA-PKcs.[1][8] By binding to the ATP-binding pocket of the kinase domain, NU-7441 prevents the phosphorylation of downstream substrates, effectively halting the NHEJ repair pathway.[5] This inhibition of DNA repair leads to the persistence of DNA double-strand breaks, which in turn can trigger cell cycle arrest and, ultimately, apoptosis.[1][5][9]

The inhibitory action of NU-7441 is highly potent and selective for DNA-PK. This selectivity is crucial for its utility as a research tool and its potential as a therapeutic agent. By specifically targeting DNA-PK, NU-7441 allows for the precise investigation of the NHEJ pathway and minimizes off-target effects.

Quantitative Data on NU-7441 Activity

The potency and selectivity of NU-7441 have been quantified in various in vitro and cellular assays. The following tables summarize key data.

Table 1: In Vitro Inhibitory Activity of NU-7441

| Target Kinase | IC50 (nM) | Assay Type |

| DNA-PK | 14 | Cell-free |

| mTOR | 1,700 | Cell-free |

| PI3K | 5,000 | Cell-free |

Data sourced from Selleck Chemicals and Tocris Bioscience.[2][10]

Table 2: Cellular Inhibitory Activity of NU-7441

| Cell Line | IC50 for IR-induced DNA-PK activity (µM) | Cancer Type |

| MCF-7 | 0.17 - 0.25 | Breast Cancer |

| MDA-MB-231 | 0.17 - 0.25 | Breast Cancer |

| T47D | 0.17 - 0.25 | Breast Cancer |

Data sourced from Ciszewski et al. (2014).[11]

Signaling Pathways and Cellular Effects

The inhibition of DNA-PK by NU-7441 has significant downstream consequences for cellular signaling, primarily impacting the DNA damage response.

The DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)

The following diagram illustrates the central role of DNA-PK in the NHEJ pathway.

Mechanism of Action of NU-7441

NU-7441 disrupts the NHEJ pathway, leading to the accumulation of DNA damage and subsequent cellular responses.

References

- 1. DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NU 7441 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]

- 3. benchchem.com [benchchem.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. benchchem.com [benchchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. selleckchem.com [selleckchem.com]

- 11. DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of NU-7441

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NU-7441, also known as KU-57788, is a potent and highly selective small molecule inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2][3] As a critical component of the non-homologous end joining (NHEJ) pathway, DNA-PK is a primary mechanism for the repair of DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage. By targeting the ATP-binding site of the DNA-PK catalytic subunit (DNA-PKcs), NU-7441 effectively abrogates the repair of DSBs induced by ionizing radiation and various chemotherapeutic agents. This inhibition leads to the persistence of DNA damage, cell cycle arrest, and ultimately, potentiation of cell death in cancer cells. This guide provides a comprehensive overview of the biochemical properties of NU-7441, its mechanism of action, and detailed protocols for its experimental evaluation.

Core Mechanism of Action: Inhibition of DNA-PK and the NHEJ Pathway

NU-7441 functions as an ATP-competitive inhibitor of DNA-PK, exhibiting high potency with an IC50 of 14 nM.[1][2][4] Its selectivity for DNA-PK is significantly greater than for other related kinases in the PI3K-like kinase (PIKK) family, such as mTOR and PI3K.[2][5] The primary molecular consequence of NU-7441's activity is the disruption of the NHEJ pathway for DNA double-strand break repair.[1][6] This disruption leads to an accumulation of unresolved DNA damage, which can be visualized by the persistence of γH2AX foci at damage sites. Consequently, cells treated with NU-7441 in combination with DNA-damaging agents exhibit a prolonged G2-M phase cell cycle arrest and increased apoptosis.[6]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of NU-7441

| Target Kinase | IC50 | Reference(s) |

| DNA-PK | 14 nM | [1][2][4] |

| PI3K | 5 µM | [5][7][8] |

| mTOR | 1.7 µM | [5] |

Table 2: Cellular Activity of NU-7441

| Cellular Effect | Cell Lines | Effective Concentration/Dose Enhancement | Reference(s) |

| Inhibition of IR-induced DNA-PK activity | Human breast cancer cell lines (MCF-7, MDA-MB-231, T47D) | IC50 = 0.17-0.25 µM | [9] |

| Inhibition of DNA-PK in cell lines | Human cancer cells | IC50 = 0.3 µM | [10][11] |

| Radiosensitization (Dose Modifying Ratio at 90% cell kill) | Human colon cancer cell lines (SW620, LoVo) | 3.0 - 3.6 | |

| Chemosensitization to Etoposide | Human colon cancer cell lines (SW620) | 1.8 to 12-fold enhancement | |

| Chemosensitization to Doxorubicin | Human colon cancer cell lines (SW620) | 2 to 3-fold enhancement | |

| Chemosensitization to Topoisomerase Inhibitors (Amrubicin, Irinotecan) | Non-small cell lung carcinoma cells (A549) | Synergistic effect | [6] |

Signaling Pathways and Experimental Workflows

Caption: DNA-PK signaling in the Non-Homologous End Joining (NHEJ) pathway and its inhibition by NU-7441.

Caption: A typical experimental workflow for evaluating the effects of NU-7441.

Experimental Protocols

In Vitro DNA-PK Kinase Assay

This assay is designed to measure the direct inhibitory effect of NU-7441 on the kinase activity of purified DNA-PK.

Materials:

-

Purified DNA-PK enzyme

-

Biotinylated peptide substrate

-

ATP (with [γ-32P]ATP for radioactive detection or cold ATP for non-radioactive methods)

-

NU-7441 at various concentrations

-

Kinase reaction buffer

-

Streptavidin-coated plates

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare serial dilutions of NU-7441 in the kinase reaction buffer.

-

In a microplate, combine the purified DNA-PK enzyme, the biotinylated peptide substrate, and the different concentrations of NU-7441.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified time.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide.

-

Wash the plate to remove unbound ATP.

-

Quantify the incorporated phosphate using a scintillation counter (for radioactive assays) or a specific antibody and a luminescent substrate (for non-radioactive assays).

-

Plot the kinase activity against the concentration of NU-7441 to determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with NU-7441 alone or in combination with DNA-damaging agents.

Materials:

-

Mammalian cell lines of interest

-

Complete cell culture medium

-

NU-7441

-

DNA-damaging agent (e.g., ionizing radiation source, etoposide)

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

-

Seed cells into 6-well plates at a density that will result in approximately 50-100 colonies per well in the control group.

-

Allow cells to attach overnight.

-

Treat the cells with NU-7441 for a specified period before, during, and/or after exposure to the DNA-damaging agent.

-

After treatment, replace the medium with fresh, drug-free medium.

-

Incubate the plates for 10-14 days to allow for colony formation.

-

Fix the colonies with methanol and stain with crystal violet solution.

-

Count the number of colonies containing at least 50 cells.

-

Calculate the surviving fraction for each treatment condition relative to the untreated control.

γH2AX Foci Immunofluorescence Staining

This method is used to visualize and quantify DNA double-strand breaks within individual cells.

Materials:

-

Cells grown on coverslips

-

NU-7441

-

DNA-damaging agent

-

4% Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and allow them to attach.

-

Treat cells with NU-7441 and/or a DNA-damaging agent.

-

At the desired time points, fix the cells with 4% PFA.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary anti-γH2AX antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.

-

Quantify the number of foci per nucleus.

Cell Cycle Analysis by Flow Cytometry

This technique determines the distribution of cells in the different phases of the cell cycle based on their DNA content.

Materials:

-

Asynchronous cell population

-

NU-7441

-

DNA-damaging agent

-

70% cold ethanol for fixation

-

Propidium Iodide (PI) staining solution containing RNase A

Procedure:

-

Treat an asynchronous population of cells with NU-7441 and/or a DNA-damaging agent.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C.

-

Before analysis, wash the cells to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Deconvolute the resulting DNA histogram to determine the percentage of cells in G1, S, and G2/M phases.

Western Blotting for Phospho-DNA-PKcs (Ser2056)

This method is used to detect the autophosphorylation of DNA-PKcs, a marker of its activation, and its inhibition by NU-7441.

Materials:

-

Cell lysates from treated and untreated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against phospho-DNA-PKcs (S2056) and total DNA-PKcs

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against phospho-DNA-PKcs (S2056).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total DNA-PKcs as a loading control.

-

Quantify the band intensities to determine the relative levels of phosphorylated DNA-PKcs.

References

- 1. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 2. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inactivation of DNA-PK by knockdown DNA-PKcs or NU7441 impairs non-homologous end-joining of radiation-induced double strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Chemical inhibition of DNA-PKcs impairs the activation and cytotoxicity of CD4+ helper and CD8+ effector T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 8. researchgate.net [researchgate.net]

- 9. DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]

NU-7441: A Technical Guide to a Potent DNA-PK Inhibitor

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

NU-7441, also known as KU-57788, is a potent and highly selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2][3] DNA-PK plays a critical role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[4] By inhibiting DNA-PK, NU-7441 effectively blocks this repair process, leading to the accumulation of DNA damage and subsequently, cell death.[4] This mechanism of action makes NU-7441 a compelling agent for sensitizing cancer cells to DNA-damaging therapies such as chemotherapy and radiation.[4] This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of NU-7441, complete with detailed experimental protocols, quantitative data, and pathway visualizations to support further research and development.

Quantitative Data Summary

The following tables summarize the key quantitative data for NU-7441, including its inhibitory activity against various kinases and its efficacy in combination with cytotoxic agents.

Table 1: In Vitro Inhibitory Activity of NU-7441

| Target | IC50 | Assay Type |

| DNA-PK | 14 nM | Cell-free assay |

| mTOR | 1.7 µM | Cell-free assay |

| PI3K | 5 µM | Cell-free assay |

Data sourced from multiple studies.[1][5]

Table 2: Cellular Activity of NU-7441 in Human Colon Cancer Cell Lines

| Cell Line | Treatment | Effect |

| SW620 (p53 mutant) | 1 µM NU-7441 + Etoposide | 1.8 to 12-fold enhancement of cytotoxicity |

| SW620 (p53 mutant) | 1 µM NU-7441 + Doxorubicin | 2 to 3-fold enhancement of cytotoxicity |

| LoVo (p53 wild-type) | 1 µM NU-7441 + Etoposide | 2 to 4-fold enhancement of cytotoxicity |

| LoVo (p53 wild-type) | 1 µM NU-7441 + Doxorubicin | 2 to 10-fold enhancement of cytotoxicity |

| SW620 | 1 µM NU-7441 + Ionizing Radiation (2 Gy) | Survival Reduction Factor of 19 |

| LoVo | 1 µM NU-7441 + Ionizing Radiation (2 Gy) | Survival Reduction Factor of 32 |

This table summarizes the synergistic effects of NU-7441 with chemotherapeutic agents and radiation.[6]

Table 3: In Vivo Efficacy of NU-7441 in a Human Colon Cancer Xenograft Model

| Treatment Group | Tumor Growth Delay |

| Etoposide phosphate alone | 2.7 days |

| NU-7441 + Etoposide phosphate | 5.4 days |

Results from a study using SW620 xenografts in mice.[5]

Core Signaling Pathway and Mechanism of Action

NU-7441 functions by competitively inhibiting the ATP-binding site of the DNA-PK catalytic subunit (DNA-PKcs).[7] This inhibition prevents the autophosphorylation of DNA-PKcs and the subsequent phosphorylation of downstream targets essential for the NHEJ-mediated repair of DNA double-strand breaks. The persistence of these breaks triggers cell cycle arrest and apoptosis.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of NU-7441.

DNA-PK Kinase Assay

This assay is used to determine the in vitro inhibitory activity of NU-7441 against the DNA-PK enzyme.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing a biotinylated peptide substrate, [γ-³²P]ATP, purified DNA-PK enzyme, and activated DNA in a kinase buffer.

-

Initiation: Start the reaction by adding the enzyme to the mixture.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., 30% acetic acid).

-

Capture: Spot the reaction mixture onto a streptavidin-coated filter paper to capture the biotinylated peptide.

-

Washing: Wash the filter paper to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

-

IC50 Determination: Perform the assay with a range of NU-7441 concentrations to determine the half-maximal inhibitory concentration (IC50).

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with NU-7441 alone or in combination with other agents, providing a measure of cytotoxicity.[8]

Protocol:

-

Cell Seeding: Seed cells (e.g., SW620, LoVo) into 6-well plates at a density that allows for the formation of distinct colonies (typically 200-1000 cells/well). Allow cells to attach overnight.

-

Treatment: Treat the cells with NU-7441 (e.g., 0.5 or 1.0 µM) with or without a cytotoxic agent (e.g., doxorubicin or ionizing radiation) for a specified duration (e.g., 16 hours).[1] For radiosensitization studies, add NU-7441 one hour before irradiation.[1]

-

Incubation: After treatment, replace the medium with fresh, drug-free medium and incubate the plates for 10-14 days to allow for colony formation.

-

Fixing and Staining: Fix the colonies with a solution of 6% glutaraldehyde and stain with 0.5% crystal violet.[8]

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Calculation: Calculate the surviving fraction by normalizing the plating efficiency of treated cells to that of the untreated control cells.

γH2AX Foci Formation Assay (Immunofluorescence)

This assay is used to visualize and quantify DNA double-strand breaks. The histone H2AX is phosphorylated (forming γH2AX) at the sites of DSBs.[9]

Protocol:

-

Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. After attachment, treat the cells with the desired agents (e.g., NU-7441 and etoposide).

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-histone H2AX, Ser139) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBST and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging and Analysis: Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per cell.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with NU-7441.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with NU-7441 and/or other agents for the desired time. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases based on the fluorescence intensity of the PI stain.

Conclusion

NU-7441 is a powerful and selective tool for studying the DNA damage response and holds significant promise as a therapeutic agent to enhance the efficacy of existing cancer treatments. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of DNA-PK inhibition in cancer therapy and to advance the clinical development of NU-7441 and similar compounds.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NU 7441 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]

- 4. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Nontoxic concentration of DNA‐PK inhibitor NU7441 radio‐sensitizes lung tumor cells with little effect on double strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancer.wisc.edu [cancer.wisc.edu]

- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

The Role of NU-7441 in Non-Homologous End Joining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of NU-7441, a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), and its critical role in the non-homologous end joining (NHEJ) pathway. This document details the mechanism of action of NU-7441, presents quantitative data on its activity, outlines key experimental protocols for its study, and visualizes its impact on the NHEJ signaling cascade.

Introduction to Non-Homologous End Joining (NHEJ)

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage.[1][2] Eukaryotic cells have evolved two primary pathways to repair DSBs: homologous recombination (HR) and non-homologous end joining (NHEJ).[3][4] NHEJ is the predominant pathway in human cells, responsible for repairing the majority of DSBs throughout the cell cycle.[3][4] Unlike HR, NHEJ does not require a homologous template and directly ligates the broken DNA ends.[3][5] This process, while efficient, can sometimes be error-prone, leading to small insertions or deletions (indels) at the repair site.[6]

The NHEJ pathway is a multi-step process initiated by the recognition of the DSB by the Ku70/80 heterodimer.[6][7][8] This is followed by the recruitment of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a large serine/threonine protein kinase, to form the active DNA-PK holoenzyme.[4][9][10] DNA-PKcs plays a master regulatory role in NHEJ, acting as a scaffold to bring the DNA ends together and recruiting and phosphorylating downstream factors to process and ligate the broken ends.[5][9]

NU-7441: A Potent and Selective DNA-PKcs Inhibitor

NU-7441 (also known as KU-57788) is a small molecule inhibitor that has been identified as a highly potent and selective inhibitor of DNA-PKcs.[2][11] It acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of DNA-PKcs.[12] This inhibition prevents the autophosphorylation of DNA-PKcs and the subsequent phosphorylation of other downstream NHEJ factors, thereby stalling the repair of DSBs.[13][14]

By inhibiting DNA-PKcs, NU-7441 effectively cripples the NHEJ pathway.[15][16] This leads to an accumulation of unrepaired DSBs, which can trigger cell cycle arrest and apoptosis.[1][17] This mechanism makes DNA-PKcs a compelling target for cancer therapy, as its inhibition can sensitize cancer cells to DNA-damaging agents like ionizing radiation (IR) and certain chemotherapeutics.[1][14][18]

Quantitative Data on NU-7441 Activity

The potency and selectivity of NU-7441 have been characterized in various studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of NU-7441 [11][12][13]

| Target Kinase | IC50 (nM) |

| DNA-PK | 14 |

| mTOR | 1700 |

| PI3K | 5000 |

| ATM | >100000 |

| ATR | >100000 |

Table 2: Cellular Activity of NU-7441 in Human Cancer Cell Lines [1]

| Cell Line | Treatment | IC50 of NU-7441 for DNA-PK Inhibition (µM) |

| MCF-7 (Breast Cancer) | Ionizing Radiation | 0.17 - 0.25 |

| MDA-MB-231 (Breast Cancer) | Ionizing Radiation | 0.17 - 0.25 |

| T47D (Breast Cancer) | Ionizing Radiation | 0.17 - 0.25 |

Table 3: Sensitization Effects of NU-7441 in Combination with DNA Damaging Agents [1][2]

| Cell Line | Agent | Sensitization Factor (Fold Increase in Cytotoxicity) |

| SW620 (Colon Cancer) | Etoposide | 1.8 - 12 |

| SW620 (Colon Cancer) | Doxorubicin | 2 - 3 |

| LoVo (Colon Cancer) | Ionizing Radiation | DMR90 = 3 |

| SW620 (Colon Cancer) | Ionizing Radiation | DMR90 = 3.6 |

| Breast Cancer Cell Lines | Ionizing Radiation | 4 - 12 |

| Breast Cancer Cell Lines | Doxorubicin | 3 - 13 |

DMR90 (Dose Modification Ratio 90) is the dose of the cytotoxic agent required to kill 90% of cells without NU-7441 divided by the dose required for the same level of killing with NU-7441.

Experimental Protocols

This section details common methodologies used to investigate the role of NU-7441 in NHEJ.

Clonogenic Survival Assay

This assay is the gold standard for assessing the long-term reproductive viability of cells after treatment with cytotoxic agents.

-

Principle: Single cells are seeded at low density and allowed to grow into colonies. The number of colonies formed is a measure of the fraction of cells that have retained their ability to proliferate indefinitely.

-

Methodology:

-

Cells are seeded in 6-well plates at a density that will yield approximately 50-100 colonies per well.

-

After allowing the cells to attach, they are treated with the DNA-damaging agent (e.g., ionizing radiation, etoposide) in the presence or absence of NU-7441 for a specified duration.

-

The treatment medium is then removed, and the cells are washed and incubated in fresh medium for 10-14 days to allow for colony formation.

-

Colonies are fixed with a mixture of methanol and acetic acid and stained with crystal violet.

-

Colonies containing at least 50 cells are counted, and the surviving fraction is calculated relative to the untreated control.

-

γH2AX Foci Formation Assay

This immunofluorescence-based assay is used to visualize and quantify DNA double-strand breaks.

-

Principle: The histone variant H2AX is rapidly phosphorylated at serine 139 (forming γH2AX) at the sites of DSBs. These phosphorylated histones can be detected using a specific antibody, appearing as distinct nuclear foci.

-

Methodology:

-

Cells are grown on coverslips and treated with a DNA-damaging agent with or without NU-7441.

-

At various time points after treatment, the cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

The cells are then incubated with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.

-

The cell nuclei are counterstained with DAPI.

-

The coverslips are mounted on slides, and the γH2AX foci are visualized and quantified using a fluorescence microscope. The persistence of foci over time indicates inhibition of DNA repair.[13]

-

Western Blotting for DNA-PKcs Autophosphorylation

This technique is used to measure the inhibition of DNA-PKcs kinase activity by NU-7441.

-

Principle: DNA-PKcs undergoes autophosphorylation at specific sites (e.g., Ser2056) upon activation. An antibody specific to the phosphorylated form of DNA-PKcs can be used to detect its activation state.

-

Methodology:

-

Cells are treated with a DNA-damaging agent in the presence or absence of NU-7441.

-

Whole-cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody against phospho-DNA-PKcs (e.g., pS2056) and a primary antibody for total DNA-PKcs as a loading control.

-

The primary antibodies are detected using horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate. The reduction in the phospho-DNA-PKcs signal in the presence of NU-7441 indicates its inhibitory activity.[13]

-

Visualizing the Impact of NU-7441

The following diagrams illustrate the NHEJ pathway and the mechanism of action of NU-7441.

Caption: The Non-Homologous End Joining (NHEJ) DNA repair pathway.

Caption: Mechanism of action of NU-7441 in inhibiting the NHEJ pathway.

Conclusion

NU-7441 is a powerful and specific tool for interrogating the NHEJ pathway and holds significant promise as a therapeutic agent. By potently inhibiting the central kinase of NHEJ, DNA-PKcs, NU-7441 effectively blocks the repair of DNA double-strand breaks. This leads to the accumulation of lethal DNA damage, ultimately enhancing the efficacy of DNA-damaging cancer therapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to further understand and exploit the therapeutic potential of DNA-PKcs inhibition.

References

- 1. DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Repair of DNA Double-Strand Breaks by the Non-homologous End Joining Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. DNA double strand break repair via non-homologous end-joining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural insights into the role of DNA-PK as a master regulator in NHEJ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. jk-sci.com [jk-sci.com]

- 13. selleckchem.com [selleckchem.com]

- 14. DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inactivation of DNA-PK by knockdown DNA-PKcs or NU7441 impairs non-homologous end-joining of radiation-induced double strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. stemcell.com [stemcell.com]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin | Semantic Scholar [semanticscholar.org]

NU-7441 and Its Role in the Inhibition of DNA Double-Strand Break Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNA double-strand breaks (DSBs) represent one of the most severe forms of DNA damage, capable of inducing genomic instability, cellular senescence, or apoptosis if not properly repaired. The non-homologous end joining (NHEJ) pathway is a primary mechanism for the repair of these lesions. A key orchestrator of this pathway is the DNA-dependent protein kinase (DNA-PK). NU-7441 is a potent and highly selective small molecule inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs), which has emerged as a critical tool in cancer research. By abrogating DNA-PK activity, NU-7441 effectively stalls the NHEJ repair pathway, thereby sensitizing cancer cells to DNA-damaging agents such as ionizing radiation and various chemotherapeutics. This technical guide provides an in-depth overview of the mechanism of action of NU-7441, quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of its impact on cellular signaling.

Mechanism of Action

NU-7441 functions as an ATP-competitive inhibitor of DNA-PKcs.[1] In the event of a DNA double-strand break, the Ku70/80 heterodimer rapidly recognizes and binds to the broken DNA ends. This complex then recruits DNA-PKcs, leading to the activation of its kinase domain. Activated DNA-PKcs phosphorylates a multitude of downstream targets, including itself, to facilitate the recruitment of other NHEJ factors and ultimately ligate the broken ends. NU-7441 binds to the ATP-binding pocket of DNA-PKcs, preventing the phosphorylation of these downstream substrates and effectively halting the NHEJ pathway.[1] This inhibition of DSB repair leads to an accumulation of DNA damage, which can trigger cell cycle arrest and apoptosis.[2][3]

Quantitative Data on NU-7441 Activity

The efficacy of NU-7441 has been quantified across various experimental systems. The following tables summarize key data regarding its inhibitory activity and its effects on cancer cells.

| Parameter | Value | Notes |

| DNA-PK IC50 | 14 nM | Represents the concentration of NU-7441 required to inhibit 50% of DNA-PK activity in a cell-free assay.[4][5][6] |

| mTOR IC50 | 1.7 µM | Demonstrates selectivity for DNA-PK over other PI3K-like kinases.[7] |

| PI3K IC50 | 5 µM | Further indicates the selectivity of NU-7441 for DNA-PK.[6][7] |

| Cellular DNA-PK IC50 | 0.17-0.3 µM | The concentration required to inhibit 50% of DNA-PK activity within various cell lines.[8][9] |

| Cell Line | Treatment | Effect of NU-7441 |

| SW620 (colon) | Etoposide | 1.8- to 12-fold enhancement of cytotoxicity.[10] |

| LoVo (colon) | Doxorubicin | 2- to 10-fold enhancement of cytotoxicity.[10] |

| V3-YAC | Ionizing Radiation | 1.6-fold increase in cytotoxicity.[10] |

| A549 (NSCLC) | Amrubicin and Irinotecan (Topoisomerase Inhibitors) | Synergistic effect on inhibiting cell proliferation.[11][12] |

| Breast Cancer Cells (MCF-7, MDA-MB-231, T47D) | Ionizing Radiation | 4- to 12-fold increase in sensitivity.[8] |

| Breast Cancer Cells (MCF-7, MDA-MB-231, T47D) | Doxorubicin | 3- to 13-fold increase in sensitivity.[8] |

| Oral Squamous Carcinoma Cells (HSC2 and HSC2-R) | 6 Gy X-ray irradiation | Elimination of colony formation when combined with 5 µM NU-7441.[13] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of NU-7441 within the NHEJ pathway and a typical experimental workflow for its evaluation.

Figure 1: The Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair and the inhibitory action of NU-7441 on DNA-PKcs.

Figure 2: A representative experimental workflow for investigating the effects of NU-7441 on DNA repair and cell viability.

Key Experimental Protocols

Clonogenic Survival Assay

This assay is used to determine the long-term viability of cells after treatment with NU-7441 in combination with a DNA-damaging agent.

Protocol:

-

Exponentially growing cells are seeded in 6-well plates at a density that will yield approximately 50-100 colonies per well.[10]

-

Cells are allowed to attach for at least 24 hours.[1]

-

For radiosensitization studies, NU-7441 is added to the cells 1 hour prior to irradiation.[7] For chemosensitization, cells are exposed to the chemotherapeutic agent with or without NU-7441 for a defined period, often 16 hours.[10]

-

Following treatment, the drug-containing medium is removed, cells are washed with PBS, and fresh medium is added.[1]

-

Plates are incubated for 10-14 days to allow for colony formation.

-

Colonies are fixed with methanol and stained with crystal violet.

-

Colonies containing 50 or more cells are counted, and the surviving fraction is calculated relative to the untreated control.

γH2AX Foci Formation Assay

This immunofluorescence-based assay visualizes and quantifies DNA double-strand breaks. The histone H2AX is rapidly phosphorylated (to form γH2AX) at the sites of DSBs.

Protocol:

-

Cells are grown on coverslips in multi-well plates to 50-70% confluency.[10]

-

Cells are treated with a DNA-damaging agent (e.g., ionizing radiation or etoposide) in the presence or absence of NU-7441.[10]

-

At various time points post-treatment, the cells are fixed with methanol at -20°C.[14]

-

Cells are permeabilized with a solution such as 0.1% Triton X-100 in PBS.[1]

-

Non-specific antibody binding is blocked using a blocking buffer (e.g., PBS with 10% goat serum).[1]

-

Cells are incubated with a primary antibody against γH2AX.

-

After washing, a fluorescently-labeled secondary antibody is applied.

-

Coverslips are mounted on slides with a mounting medium containing a nuclear counterstain like DAPI.

-

Foci are visualized and counted using a fluorescence microscope.[10]

Western Blotting for DNA-PKcs Phosphorylation

This technique is used to measure the inhibition of DNA-PKcs activity by assessing its autophosphorylation status.

Protocol:

-

Cells are treated with a DNA-damaging agent with or without pre-treatment with NU-7441.[11]

-

Whole-cell lysates are prepared using an appropriate lysis buffer.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated DNA-PKcs (e.g., at serine 2056).

-

A horseradish peroxidase (HRP)-conjugated secondary antibody is then used.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The membrane is often stripped and re-probed for total DNA-PKcs and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

NU-7441 is a powerful and specific inhibitor of DNA-PK, a critical component of the NHEJ pathway for DNA double-strand break repair.[1][4] Its ability to block this repair mechanism leads to the potentiation of DNA-damaging therapies in a variety of cancer cell lines.[8][10] The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of DNA-PK inhibition. The continued study of NU-7441 and other DNA-PK inhibitors holds significant promise for the development of more effective cancer treatments.

References

- 1. benchchem.com [benchchem.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Inactivation of DNA-PK by knockdown DNA-PKcs or NU7441 impairs non-homologous end-joining of radiation-induced double strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NU 7441 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]

- 5. stemcell.com [stemcell.com]

- 6. NU 7441 [bio-gems.com]

- 7. selleckchem.com [selleckchem.com]

- 8. DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Further characterisation of the cellular activity of the DNA-PK inhibitor, NU7441, reveals potential cross-talk with homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 12. quicksearch.lib.iastate.edu [quicksearch.lib.iastate.edu]

- 13. DNA‑PKcs phosphorylation specific inhibitor, NU7441, enhances the radiosensitivity of clinically relevant radioresistant oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Initial Studies on the Cytotoxicity of NU-7441: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial studies on the cytotoxicity of NU-7441, a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Core Findings: Limited Intrinsic Cytotoxicity, Potent Sensitizer

Initial research indicates that NU-7441 exhibits limited cytotoxic effects when used as a standalone agent in various cancer cell lines. Its primary therapeutic potential lies in its ability to significantly sensitize cancer cells to DNA-damaging agents such as ionizing radiation (IR) and topoisomerase II inhibitors like etoposide and doxorubicin.[1][2] This sensitizing effect is a direct consequence of its mechanism of action: the inhibition of DNA-PK, a crucial enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs).[1][3][4] By impeding DNA repair, NU-7441 leads to the accumulation of cytotoxic DNA lesions, cell cycle arrest, and ultimately, apoptosis.[3][5]

Quantitative Data Summary

The following tables present a consolidated overview of the quantitative data from initial studies on NU-7441.

Table 1: In Vitro Inhibitory Activity of NU-7441

| Target | IC50 (nM) | Assay Type | Reference |

| DNA-PK | 14 | Cell-free | [6] |

| mTOR | 1,700 | Cell-free | [6] |

| PI3K | 5,000 | Cell-free | [6] |

Table 2: Sensitization of Cancer Cell Lines to Cytotoxic Agents by NU-7441

| Cell Line | Cytotoxic Agent | NU-7441 Conc. (µM) | Sensitization (Fold Increase in Cytotoxicity) | Reference |

| SW620 (colon) | Etoposide | 1 | 1.8 - 12 | [1] |

| SW620 (colon) | Doxorubicin | 1 | 2 - 3 | [1] |

| LoVo (colon) | Etoposide | 1 | 2 - 4 | [1] |

| LoVo (colon) | Doxorubicin | 1 | 2 - 10 | [1] |

| MCF-7 (breast) | Doxorubicin | Not Specified | 3 - 16 | [2] |

| MDA-MB-231 (breast) | Doxorubicin | Not Specified | 3 - 16 | [2] |

| T47D (breast) | Doxorubicin | Not Specified | 3 - 16 | [2] |

| MCF-7 (breast) | Ionizing Radiation | Not Specified | 4 - 12 | [2] |

| MDA-MB-231 (breast) | Ionizing Radiation | Not Specified | 4 - 12 | [2] |

| T47D (breast) | Ionizing Radiation | Not Specified | 4 - 12 | [2] |

| A549 (lung) | Amrubicin | Not Specified | Synergistic Effect | [7] |

| A549 (lung) | Irinotecan | Not Specified | Synergistic Effect | [7] |

Table 3: Effect of NU-7441 on Cell Cycle Distribution in Combination with DNA Damaging Agents

| Cell Line | Treatment | Effect on Cell Cycle | Reference |

| SW620 (colon) | NU-7441 (1 µM) + Etoposide/Doxorubicin/IR | Increased G2/M arrest | [1] |

| LoVo (colon) | NU-7441 (1 µM) + Etoposide/Doxorubicin/IR | Increased G2/M arrest | [1] |

| MCF-7, MDA-MB-231, T47D (breast) | NU-7441 + Doxorubicin/IR | Increased G2/M arrest | [2][5] |

| HSC2-R (oral squamous carcinoma) | NU-7441 + 6 Gy X-ray | Maintained G2/M arrest at 48h | [8] |

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assays

-

Clonogenic Survival Assay: This assay is used to determine the ability of a single cell to grow into a colony.

-

Exponentially growing cells are seeded in 6-well plates or 6-cm dishes.

-

Cells are exposed to the cytotoxic agent (e.g., etoposide, doxorubicin) with or without NU-7441 (typically 0.5 or 1.0 µM) for a specified duration (e.g., 16 hours).[1][6]

-

For radiosensitization studies, NU-7441 is added 1 hour before irradiation.[6]

-

After treatment, cells are harvested, counted, and re-seeded at a low density in 10-cm Petri dishes.

-

Colonies are allowed to form over 10-14 days, then stained with crystal violet and counted.[6]

-

The surviving fraction is calculated and used to determine the dose modification ratio (DMR).

-

-

MTT/Cell Counting Kit-8 (CCK-8) Assay: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.

-

Cells are seeded in 96-well plates.

-

Cells are treated with varying concentrations of the test compounds.

-

After the incubation period (e.g., 72 hours), MTT or CCK-8 reagent is added to the wells.

-

The absorbance is measured using a microplate reader to determine cell viability.[9]

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cells are treated as required for the experiment.

-

Cells are harvested and washed with a binding buffer.

-

Cells are stained with FITC-conjugated Annexin V and PI.

-

DNA Damage and Repair Assays

-

γH2AX Foci Formation Assay: This immunofluorescence-based assay detects the phosphorylation of histone H2AX, a marker for DNA double-strand breaks.

-

Cells are grown on coverslips and treated with DNA-damaging agents with or without NU-7441.

-

At various time points, cells are fixed and permeabilized.

-

Cells are incubated with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

-

The number of fluorescent foci per nucleus is quantified using fluorescence microscopy.[1]

-

Signaling Pathways and Experimental Workflows

The following diagrams visualize the key mechanisms and processes discussed in this guide.

Caption: Mechanism of action of NU-7441 in sensitizing cells to DNA damage.

Caption: Experimental workflow for a clonogenic survival assay.

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. jpp.krakow.pl [jpp.krakow.pl]

- 3. benchchem.com [benchchem.com]

- 4. DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair. | Semantic Scholar [semanticscholar.org]

- 8. DNA‑PKcs phosphorylation specific inhibitor, NU7441, enhances the radiosensitivity of clinically relevant radioresistant oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

NU-7441: An In-Depth Technical Guide on its Off-Target Effects on the PI3K/mTOR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU-7441 is a potent and highly selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2] Its ability to sensitize cancer cells to chemo- and radiotherapy has made it a valuable tool in oncology research. However, a comprehensive understanding of its molecular interactions is crucial for its therapeutic development. This technical guide provides an in-depth analysis of the off-target effects of NU-7441, specifically focusing on its interaction with the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. This document outlines quantitative inhibitory data, detailed experimental methodologies for assessing these effects, and visual representations of the involved signaling cascades.

Data Presentation: Quantitative Analysis of NU-7441 Kinase Inhibition

The inhibitory activity of NU-7441 against its primary target, DNA-PK, and its off-targets, PI3K and mTOR, has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of the compound's potency against these kinases.

| Kinase Target | IC50 (nM) | IC50 (µM) | Selectivity vs. DNA-PK |

| DNA-PK | 14[3] | 0.014 | - |

| PI3K | 5000[3] | 5 | ~357-fold |

| mTOR | 1700[3] | 1.7 | ~121-fold |

Table 1: In Vitro Inhibitory Activity of NU-7441. This table summarizes the IC50 values of NU-7441 against DNA-PK, PI3K, and mTOR, highlighting its selectivity for its primary target.

Signaling Pathways

The following diagrams illustrate the DNA-PK and PI3K/mTOR signaling pathways and their potential crosstalk, providing a visual framework for understanding the on- and off-target effects of NU-7441.

References

Methodological & Application

Application Notes and Protocols for NU-7441 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU-7441 is a potent and highly selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2][3] DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[2][3] By inhibiting DNA-PK, NU-7441 effectively blocks the repair of DSBs, leading to the accumulation of DNA damage and subsequently inducing cell cycle arrest and apoptosis.[4][5] This property makes NU-7441 a valuable tool for studying DNA repair mechanisms and a promising agent for sensitizing cancer cells to radiotherapy and DNA-damaging chemotherapeutics.[3][5] These application notes provide detailed protocols for the use of NU-7441 in various cell culture experiments.

Quantitative Data Summary

The following tables summarize the inhibitory activity of NU-7441 and its effects on various cell lines.

Table 1: In Vitro Inhibitory Activity of NU-7441

| Target | IC50 | Assay Type |

| DNA-PK | 14 nM | Cell-free |

| PI3K | 5 µM | Cell-free |

| mTOR | 1.7 µM | Cell-free |

Table 2: Cellular IC50 Values of NU-7441 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Carcinoma | 0.8 |

| M059-Fus1 (DNA-PK proficient) | Glioblastoma | 0.3 |

| MCF-7 | Breast Cancer | 0.17-0.25 |

| MDA-MB-231 | Breast Cancer | 0.17-0.25 |

| T47D | Breast Cancer | 0.17-0.25 |

| HCT116 | Colorectal Cancer | Dose-dependent decrease in viability at 0.125-0.500 µM |

| HSC2 | Oral Squamous Carcinoma | 21.21 |

| HSC2-R (Radioresistant) | Oral Squamous Carcinoma | 13.44 |

Signaling Pathway

NU-7441 primarily targets the DNA-PKcs, a key component of the NHEJ pathway for DNA double-strand break repair.

Experimental Workflow

A typical experiment to evaluate the effects of NU-7441 involves several key stages, from cell culture preparation to data analysis.

Key Experimental Protocols

Cell Synchronization using Double Thymidine Block (for G1/S arrest)

This protocol is used to synchronize cells at the G1/S boundary, allowing for the study of cell cycle-dependent effects of NU-7441.[6][7][8]

Materials:

-

Complete cell culture medium

-

Thymidine solution (e.g., 100 mM stock in sterile water)

-

Phosphate-Buffered Saline (PBS), sterile

Protocol:

-

Seed cells in a culture dish and allow them to reach 30-40% confluency.

-

Add thymidine to the culture medium to a final concentration of 2 mM.

-

Incubate the cells for 16-18 hours.

-

Remove the thymidine-containing medium, wash the cells twice with warm PBS, and add fresh complete medium.

-

Incubate the cells for 9 hours to allow them to re-enter the cell cycle.

-

Add thymidine again to a final concentration of 2 mM and incubate for another 16-17 hours.

-

To release the cells from the G1/S block, remove the thymidine-containing medium, wash twice with warm PBS, and add fresh complete medium.

-

At this point, cells will proceed synchronously through the cell cycle. NU-7441 and/or other treatments can be applied at specific time points post-release to target different cell cycle phases.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with NU-7441, alone or in combination with other agents.[9][10][11][12]

Materials:

-

6-well plates or 100 mm dishes

-

Complete cell culture medium

-

NU-7441

-

DNA damaging agent (e.g., ionizing radiation source or chemotherapeutic drug)

-

Trypsin-EDTA

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

-

Seed exponentially growing cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) to allow for colony formation.

-

Allow cells to attach for 24 hours.

-

Treat the cells with the desired concentrations of NU-7441. For combination treatments, add NU-7441 typically 1 hour before irradiation or concurrently with a chemotherapeutic agent.[9]

-

After the treatment period (e.g., 16-24 hours), remove the drug-containing medium, wash with PBS, and add fresh complete medium.

-

Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.

-

Aspirate the medium, wash the colonies with PBS, and fix them with 100% ethanol or a methanol/acetic acid mixture.

-

Stain the colonies with Crystal Violet solution for 10-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (containing ≥50 cells).

-

Calculate the surviving fraction for each treatment by normalizing the plating efficiency of treated cells to that of the untreated control.

γH2AX Foci Formation Assay

This immunofluorescence-based assay is used to visualize and quantify DNA double-strand breaks.[13][14][15][16][17]

Materials:

-

Cells grown on coverslips in multi-well plates

-

NU-7441

-

DNA damaging agent

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against γH2AX (phospho-S139)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

Protocol:

-

Seed cells on sterile coverslips in a multi-well plate and allow them to attach overnight.

-

Treat cells with NU-7441 and/or a DNA damaging agent for the desired time.

-

After treatment, wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-30 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-γH2AX antibody diluted in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope and capture images.

-

Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number and persistence of foci in NU-7441-treated cells indicates inhibition of DNA repair.[1][4]

Cell Cycle Analysis by Flow Cytometry

This technique determines the distribution of cells in different phases of the cell cycle based on their DNA content.[1][5][9]

Materials:

-

Treated and untreated cells

-

Trypsin-EDTA

-

Ice-cold PBS

-

70% Ethanol for fixation

-

Propidium Iodide (PI) staining solution containing RNase A

Protocol:

-

Harvest cells by trypsinization, including any floating cells from the supernatant.

-

Wash the cells with ice-cold PBS and centrifuge.

-

Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours (or up to several weeks).

-

Centrifuge the fixed cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer. NU-7441 treatment, particularly in combination with DNA damaging agents, is often associated with an accumulation of cells in the G2/M phase.[4][5][18]

Western Blotting for DNA-PK Pathway Analysis

Western blotting can be used to assess the levels and phosphorylation status of proteins in the DNA-PK pathway.[19][20][21]

Materials:

-

Cell lysates from treated and untreated cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-DNA-PKcs, anti-phospho-DNA-PKcs (S2056), anti-γH2AX, anti-p53, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Lyse cells in ice-cold lysis buffer and quantify protein concentration.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in phospho-DNA-PKcs (S2056) levels following DNA damage in the presence of NU-7441 indicates successful target inhibition.[19]

Logical Relationships in Experimental Design

The choice of experiment and the interpretation of results with NU-7441 are based on a clear logical framework.

References

- 1. Inactivation of DNA-PK by knockdown DNA-PKcs or NU7441 impairs non-homologous end-joining of radiation-induced double strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. stemcell.com [stemcell.com]

- 4. jpp.krakow.pl [jpp.krakow.pl]

- 5. DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Cell Cycle Synchronization of the Murine EO771 Cell Line Using Double Thymidine Block Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nontoxic concentration of DNA‐PK inhibitor NU7441 radio‐sensitizes lung tumor cells with little effect on double strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. DNA-PK hyperactivation occurs in deletion 11q chronic lymphocytic leukemia and is both a biomarker and therapeutic target for drug-resistant disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing NU-7441 to Sensitize Cancer Cells to Radiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for researchers on the use of NU-7441, a potent and specific inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), to sensitize cancer cells to ionizing radiation (IR). DNA-PK is a critical component of the non-homologous end-joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs) induced by radiation. By inhibiting DNA-PK, NU-7441 prevents the repair of these lethal lesions, leading to increased cell death and enhancing the therapeutic efficacy of radiotherapy. This document outlines the underlying mechanism, provides quantitative data from various cancer cell line studies, and offers detailed protocols for in vitro radiosensitization experiments.

Introduction

Ionizing radiation is a cornerstone of cancer therapy, inducing cytotoxicity primarily through the generation of DNA double-strand breaks (DSBs) in cancer cells. However, the intrinsic capacity of tumor cells to repair this damage often leads to radioresistance. The non-homologous end-joining (NHEJ) pathway is a major route for repairing DSBs and is frequently upregulated in cancer. DNA-dependent protein kinase (DNA-PK) is a pivotal enzyme in this pathway.

NU-7441 is a highly selective small molecule inhibitor of DNA-PK. It functions by competing with ATP for the kinase domain of DNA-PKcs, thereby preventing its autophosphorylation and downstream signaling required for the repair of DSBs. This inhibition of DNA repair leads to the accumulation of lethal DNA damage, cell cycle arrest (predominantly at the G2/M phase), and ultimately, apoptosis, thus sensitizing cancer cells to the effects of ionizing radiation.

Mechanism of Action: NU-7441 in Radiosensitization

The combination of NU-7441 and ionizing radiation creates a synergistic anti-cancer effect. The process can be summarized as follows:

-

Induction of DNA Damage: Ionizing radiation induces a variety of DNA lesions, with DSBs being the most cytotoxic.

-

Inhibition of DNA Repair: In the presence of NU-7441, the DNA-PKcs component of the DNA-PK complex is inhibited. This prevents the recruitment and activation of downstream NHEJ repair factors.

-